molecular formula C9H17Cl2N3O B2516341 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride CAS No. 2126161-91-7

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride

Cat. No.: B2516341
CAS No.: 2126161-91-7
M. Wt: 254.16
InChI Key: FTRWTMDONRDUTP-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a pyrazole ring attached to a piperidine moiety, which is further substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment to Piperidine: The pyrazole ring is then attached to the piperidine moiety through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring, altering the compound’s chemical properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Pharmacology: The compound is studied for its potential effects on various biological pathways, including neurotransmitter modulation.

    Biochemistry: It serves as a probe for studying enzyme-substrate interactions and receptor binding.

    Industrial Chemistry: The compound is used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methyl-1H-pyrazol-5-yl)piperidine: Lacks the hydroxyl group, resulting in different chemical properties.

    4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group, affecting its reactivity.

    4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-amine: Substituted with an amine group, altering its biological activity.

Uniqueness

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride is unique due to the presence of both a hydroxyl group and a pyrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential therapeutic applications.

Properties

IUPAC Name

4-(2-methylpyrazol-3-yl)piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-8(2-5-11-12)9(13)3-6-10-7-4-9;;/h2,5,10,13H,3-4,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRWTMDONRDUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2(CCNCC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-91-7
Record name 4-(1-methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride
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